

What is the chemical structure of Ciwujianoside D2?

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Compound of Interest

Compound Name: *Ciwujianoside D2*

Cat. No.: *B13907726*

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An In-depth Technical Guide to Ciwujianoside D2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciwujianoside D2 is a triterpenoid saponin isolated from *Acanthopanax senticosus*, a plant with a long history of use in traditional medicine. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Ciwujianoside D2**. It is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. While detailed experimental data for **Ciwujianoside D2** is limited in publicly accessible literature, this guide consolidates the available information and provides context through data on closely related compounds and general experimental methodologies.

Chemical Structure and Properties

Ciwujianoside D2 is a complex glycoside with a triterpenoid aglycone core. Its chemical formula is $C_{54}H_{84}O_{22}$ and it has a molecular weight of 1085.24 g/mol .

Chemical Structure:

A 2D representation of the chemical structure of **Ciwujianoside D2**.

Physicochemical Properties:

| Property | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C ₅₄ H ₈₄ O ₂₂ | - |
| Molecular Weight | 1085.24 g/mol | - |
| Appearance | Powder | [1] |
| Class | Triterpenoid Saponin | [1] |
| Source Organism | Acanthopanax senticosus | - |

Spectroscopic Data

Detailed, publicly available ¹H NMR, ¹³C NMR, and mass spectrometry data specifically for **Ciwujianoside D2** are currently scarce. For illustrative purposes, the following sections present data for the closely related compound, Ciwujianoside B, also isolated from *Acanthopanax senticosus*.

Disclaimer: The following spectroscopic data is for Ciwujianoside B and is provided as a reference due to the lack of available data for **Ciwujianoside D2**. While structurally similar, researchers should expect variations in the spectra of **Ciwujianoside D2**.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy of Ciwujianoside B

NMR spectroscopy is a critical tool for the structural elucidation of complex natural products. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for Ciwujianoside B.

Table 1: ¹H NMR (600 MHz, C₅D₅N) Data for Ciwujianoside B

| Proton | Chemical Shift (δ , ppm) | Multiplicity | J (Hz) |
|----------------|----------------------------------|--------------|--------|
| H-12 | 5.41 | t | - |
| H-29a | 4.72 | br. s | - |
| H-29b | 4.66 | br. s | - |
| Anomeric H (1) | 4.89 | d | 4.2 |
| Anomeric H (2) | 5.41 | d | 7.0 |
| Anomeric H (3) | 6.19 | d | 7.2 |
| Anomeric H (4) | 4.89 | d | 7.1 |
| Anomeric H (5) | 5.84 | br. s | - |
| Angular Me (1) | 1.20 | s | - |
| Angular Me (2) | 1.29 | s | - |
| Angular Me (3) | 0.85 | s | - |
| Angular Me (4) | 1.06 | s | - |
| Angular Me (5) | 1.15 | s | - |

Table 2: ^{13}C NMR (150 MHz, $\text{C}_5\text{D}_5\text{N}$) Data for Ciwujianoside B

| Carbon | Chemical Shift (δ , ppm) |
|----------------|----------------------------------|
| Anomeric C (1) | 104.6 |
| Anomeric C (2) | 101.5 |
| Anomeric C (3) | 95.5 |
| Anomeric C (4) | 104.6 |
| Anomeric C (5) | 102.4 |

2.2. Mass Spectrometry (MS) of Ciwujianoside B

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The following data was obtained for Ciwujianoside B using UPLC-Fusion Lumos Orbitrap Mass Spectrometry.

Table 3: Mass Spectrometry Data for Ciwujianoside B

| Ion | m/z |
|----------------------------|-----------|
| $[M - H]^-$ | 1187.5889 |
| $[M + \text{HCOOH} - H]^-$ | 1233.5948 |
| $[M + H]^+$ | 1189.6097 |
| $[M + \text{NH}_4]^+$ | 1206.6362 |

Experimental Protocols

3.1. Isolation and Purification of Triterpenoid Saponins from *Acanthopanax senticosus*

The following is a general protocol for the extraction and isolation of triterpenoid saponins from the leaves of *Acanthopanax senticosus*. This procedure would yield a mixture of saponins, from which **Ciwujianoside D2** would need to be further purified using chromatographic techniques.

Experimental Workflow for Saponin Isolation



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Caption: General workflow for the isolation of **Ciwujianoside D2**.

Protocol:

- **Extraction:** Air-dried and powdered leaves of *Acanthopanax senticosus* are macerated with 70% ethanol at room temperature. The process is repeated three times to ensure exhaustive extraction.

- **Filtration and Concentration:** The combined ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and successively partitioned with n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Triterpenoid saponins are typically enriched in the ethyl acetate and n-butanol fractions.
- **Column Chromatography:** The ethyl acetate fraction, which is rich in **Ciwujianoside D2**, is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of dichloromethane and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Further Purification:** Fractions containing **Ciwujianoside D2** are further purified by repeated column chromatography on silica gel and octadecylsilane (ODS) columns, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

3.2. Pancreatic Lipase Activity Assay

Ciwujianoside D2 has been reported to enhance the activity of pancreatic lipase in vitro. The following is a general protocol for assessing pancreatic lipase activity using the substrate p-nitrophenyl butyrate (p-NPB).

Protocol:

- **Reagent Preparation:**
 - Tris-HCl buffer (50 mM, pH 8.0).
 - Porcine pancreatic lipase solution (1 mg/mL in Tris-HCl buffer).
 - p-Nitrophenyl butyrate (10 mM in acetonitrile).
 - **Ciwujianoside D2** stock solution (in DMSO).
- **Assay Procedure:**
 - In a 96-well plate, add 180 μ L of Tris-HCl buffer to each well.

- Add 10 μ L of the **Ciwujianoside D2** solution at various concentrations. For the control, add 10 μ L of DMSO.
- Add 10 μ L of the pancreatic lipase solution to each well and incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding 10 μ L of the p-NPB solution to each well.
- Immediately measure the absorbance at 405 nm using a microplate reader. Continue to take readings every minute for 15-30 minutes.
- Data Analysis:
 - The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
 - The percentage enhancement of lipase activity by **Ciwujianoside D2** is calculated relative to the control (DMSO).

Biological Activity and Signaling Pathways

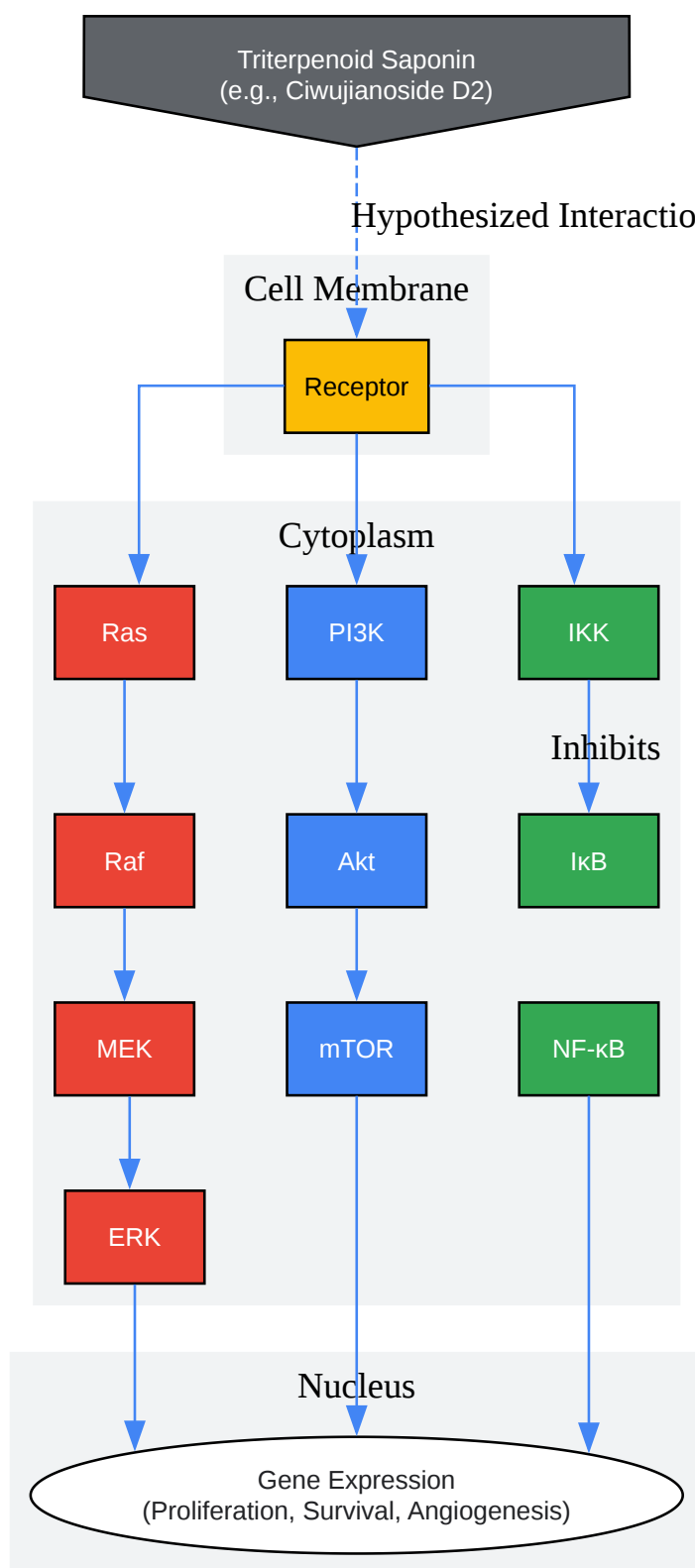
4.1. Known Biological Activity

The primary reported biological activity of **Ciwujianoside D2** is the enhancement of pancreatic lipase activity in vitro. The precise mechanism and the quantitative extent of this enhancement require further investigation.

4.2. Potential Signaling Pathways

While specific signaling pathways modulated by **Ciwujianoside D2** have not yet been elucidated, triterpenoid saponins as a class are known to influence a variety of cellular signaling cascades, particularly in the context of cancer. It is plausible that **Ciwujianoside D2** may also interact with these pathways. Further research is needed to confirm these potential activities.

Hypothesized Signaling Pathways for Triterpenoid Saponins



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Caption: Potential signaling pathways modulated by triterpenoid saponins.

Conclusion and Future Directions

Ciwujianoside D2 is a structurally complex natural product with demonstrated effects on pancreatic lipase activity. This technical guide has summarized the currently available information on its chemical properties and biological activities. However, significant gaps in the scientific literature remain. Future research should focus on:

- **Complete Spectroscopic Characterization:** Detailed 1D and 2D NMR studies and high-resolution mass spectrometry are needed to confirm the structure and provide a complete dataset for future reference.
- **Mechanism of Action:** Elucidating the precise mechanism by which **Ciwujianoside D2** enhances pancreatic lipase activity.
- **Broader Biological Screening:** Investigating other potential biological activities, including effects on the signaling pathways commonly modulated by triterpenoid saponins.
- **In Vivo Studies:** Assessing the pharmacokinetic profile and efficacy of **Ciwujianoside D2** in relevant animal models.

Addressing these research questions will provide a more complete understanding of the therapeutic potential of **Ciwujianoside D2** and could pave the way for its development as a novel therapeutic agent.

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References

- 1. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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